molecular formula C5H13ClN2O4S B6208322 methyl 2-(2-aminoethanesulfonamido)acetate hydrochloride CAS No. 2171328-45-1

methyl 2-(2-aminoethanesulfonamido)acetate hydrochloride

Cat. No.: B6208322
CAS No.: 2171328-45-1
M. Wt: 232.69 g/mol
InChI Key: PNIJBJGEWQNUDT-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoethanesulfonamido)acetate hydrochloride is a synthetic compound with the molecular formula C5H13ClN2O4S and a molecular weight of 232.68 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-aminoethanesulfonamido)acetate hydrochloride typically involves the reaction of methyl 2-bromoacetate with 2-aminoethanesulfonamide under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminoethanesulfonamido)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonate esters, and various substituted amides and esters .

Mechanism of Action

The mechanism of action of methyl 2-(2-aminoethanesulfonamido)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-(2-aminoethanesulfonamido)acetate hydrochloride include:

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility and reactivity make it a valuable compound in both research and industrial applications .

Properties

CAS No.

2171328-45-1

Molecular Formula

C5H13ClN2O4S

Molecular Weight

232.69 g/mol

IUPAC Name

methyl 2-(2-aminoethylsulfonylamino)acetate;hydrochloride

InChI

InChI=1S/C5H12N2O4S.ClH/c1-11-5(8)4-7-12(9,10)3-2-6;/h7H,2-4,6H2,1H3;1H

InChI Key

PNIJBJGEWQNUDT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNS(=O)(=O)CCN.Cl

Purity

95

Origin of Product

United States

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